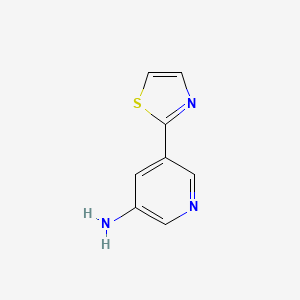
5-(1,3-Thiazol-2-yl)pyridin-3-amine
Descripción general
Descripción
5-(1,3-Thiazol-2-yl)pyridin-3-amine is a chemical compound with the molecular formula C8H7N3S and a molecular weight of 177.22600 . It is a derivative of thiazole, a five-membered heterocyclic compound that contains both sulfur and nitrogen . Thiazoles are known for their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic ring containing one sulfur and one nitrogen atom . The thiazole ring is planar and characterized by significant pi-electron delocalization, indicating a degree of aromaticity .Physical and Chemical Properties Analysis
This compound has a molecular weight of 177.22600 . Other physical and chemical properties such as density, melting point, boiling point, etc., were not found in the search results.Aplicaciones Científicas De Investigación
Dynamic Tautomerism and Divalent N(I) Character
5-(1,3-Thiazol-2-yl)pyridin-3-amine is identified as a versatile chemical functional unit present in various therapeutically important species. It exhibits dynamic tautomerism with possible divalent N(I) character, suggesting potential applications in quantum chemical analysis and molecular design (Bhatia, Malkhede, & Bharatam, 2013).
Anticancer Properties
Research has shown that derivatives of this compound possess significant anticancer activities. Certain compounds have exhibited potent cytotoxicity against various cancer cell lines, indicating their potential in cancer therapy (Abdo & Kamel, 2015).
Antimicrobial Activity
Compounds synthesized from this compound have demonstrated good antimicrobial properties. This suggests its relevance in developing new antimicrobial agents (Bayrak et al., 2009).
Complexation with Metal Ions
Studies have explored the complexation properties of this compound derivatives with zinc(II), magnesium(II), and calcium(II). This indicates potential applications in coordination chemistry and material science (Matczak-Jon et al., 2010).
Heterocyclic Moiety Synthesis
The compound has been used as a key synthon in synthesizing new heterocyclic moieties, demonstrating its utility in organic synthesis and drug discovery (Rizk et al., 2020).
Semiconducting Behavior
Ruthenium(II) complexes containing this compound have been shown to exhibit semiconducting behavior. This suggests potential applications in material science and electronics (Şerbetçi, 2013).
Synthesis of Fused Imidazo-Heterocycles
The compound has been utilized in the synthesis of fused imidazo-heterocycles, highlighting its role in the development of novel heterocyclic compounds (Bangade et al., 2013).
Direcciones Futuras
The future directions for the research and development of 5-(1,3-Thiazol-2-yl)pyridin-3-amine and its derivatives could involve further exploration of their biological activities and potential applications in various fields . This could include the development of new drugs and therapies based on these compounds, as well as the investigation of their physical and chemical properties.
Mecanismo De Acción
Target of Action
Thiazole derivatives have been found to exhibit anti-tubercular activity, with the target being dpre1 . They have also been identified as potent inhibitors of KDR kinase , and some have shown selective inhibition of the dual specificity phosphatase (DSP) family .
Mode of Action
For instance, voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, such as antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Action Environment
The action of thiazole derivatives can be influenced by various factors, including the nature of the substituents on the phenyl ring and the presence of various amino moieties .
Análisis Bioquímico
Biochemical Properties
5-(1,3-Thiazol-2-yl)pyridin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes . Additionally, this compound can bind to DNA and RNA, affecting the transcription and translation processes .
Cellular Effects
The effects of this compound on cells are diverse. It has been observed to influence cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell growth and survival . This compound can also alter gene expression by modulating the activity of transcription factors. Furthermore, this compound impacts cellular metabolism by affecting the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function . This compound has been shown to inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term exposure to this compound has been shown to cause changes in cellular function, such as altered cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have therapeutic effects, such as reducing inflammation or inhibiting tumor growth . At high doses, this compound can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes . This compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the nucleus, where it interacts with DNA and transcription factors .
Propiedades
IUPAC Name |
5-(1,3-thiazol-2-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-7-3-6(4-10-5-7)8-11-1-2-12-8/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODVSLKHOBDNMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C2=CC(=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
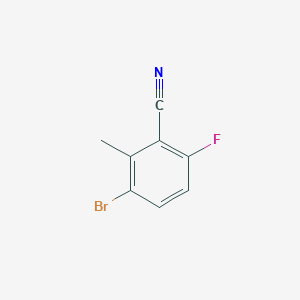
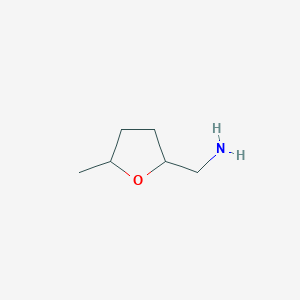
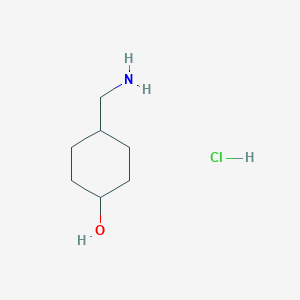
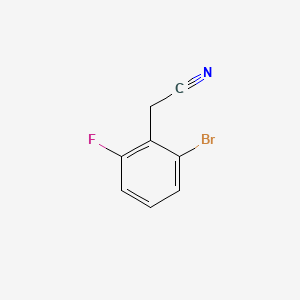


![7-Bromothieno[3,2-b]pyridine](/img/structure/B1374275.png)
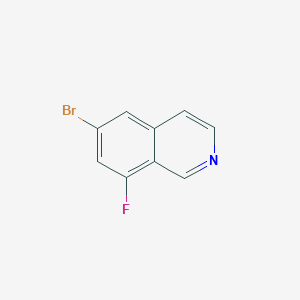
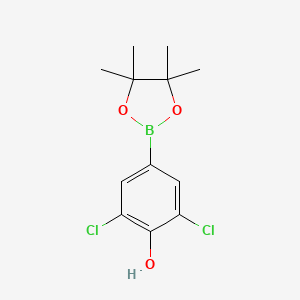
![2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid](/img/structure/B1374280.png)


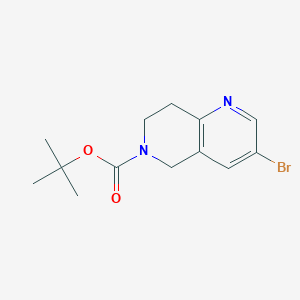
![N-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B1374287.png)
